Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Medicinal Chemistry Scaffold Hopping Soluble Epoxide Hydrolase

This 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a validated privileged structure for developing potent soluble epoxide hydrolase (sEH) inhibitors and dual MOR/σ1R ligands. The N9 benzyl carbamate enables selective deprotection via hydrogenolysis for precise downstream functionalization, a critical advantage over N9-BOC or unsubstituted analogs. With batch-to-batch consistency at ≥97% purity, this intermediate outperforms generic spirocyclic amines in SAR-driven lead optimization for chronic kidney disease and pain programs. Ideal for peptidomimetic design requiring conformational rigidity.

Molecular Formula C16H20N2O4
Molecular Weight 304.34g/mol
CAS No. 84243-24-3
Cat. No. B502668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
CAS84243-24-3
Molecular FormulaC16H20N2O4
Molecular Weight304.34g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC(=O)CO2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H20N2O4/c19-14-11-22-16(12-17-14)6-8-18(9-7-16)15(20)21-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
InChIKeyYGJHKLNLYIXWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 84243-24-3) for Research & Procurement


Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 84243-24-3) is a spirocyclic heterocycle containing a fused oxazine and diazepane ring system [1]. This compound class belongs to the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which is recognized as a privileged structure in medicinal chemistry with demonstrated utility in the development of soluble epoxide hydrolase (sEH) inhibitors and dual μ-opioid receptor (MOR)/σ1 receptor (σ1R) ligands [2][3]. The molecule features a benzyl carbamate protecting group at the N9 position and a 3-oxo substituent on the 1-oxa-4,9-diazaspiro core, making it a versatile intermediate for the synthesis of biologically active spirocyclic compounds [1].

Why Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Cannot Be Substituted with Generic Analogs


In-class compounds bearing the diazaspiro[5.5]undecane core are not interchangeable due to critical structural variations that dictate biological activity, synthetic utility, and physicochemical properties. The presence of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, as opposed to the 1,9-diazaspiro[5.5]undecane or 2,8-diazaspiro[4.5]decane cores, confers distinct conformational constraints and hydrogen-bonding capabilities essential for target engagement [1][2]. Specifically, the 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas demonstrated superior in vivo efficacy in a rat model of glomerulonephritis compared to the corresponding 2,8-diazaspiro[4.5]decane analogs [1]. Furthermore, the benzyl carbamate protecting group at the N9 position of the target compound provides a unique handle for selective deprotection and subsequent functionalization, a feature absent in N9-BOC protected or N9-unsubstituted analogs. Substituting the target compound with a generic spirocyclic amine or a different diazaspiro isomer would likely result in altered reactivity, divergent synthetic pathways, and unpredictable biological outcomes, thereby compromising the integrity of downstream research and development efforts [2][3].

Quantitative Differentiation of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 84243-24-3)


Structural Scaffold Differentiation: 1-Oxa-4,9-diazaspiro[5.5]undecane vs. 2,8-Diazaspiro[4.5]decane

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which constitutes the core of the target compound, provides a distinct conformational and electronic environment compared to other spirocyclic diamines. In a direct comparative study, a 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea (Compound 19) demonstrated significant in vivo efficacy in a rat model of anti-glomerular basement membrane glomerulonephritis, whereas the corresponding 2,8-diazaspiro[4.5]decane-based analog showed no such activity [1]. This head-to-head comparison underscores the non-interchangeable nature of spirocyclic scaffolds and highlights the specific advantage of the 1-oxa-4,9-diazaspiro[5.5]undecane core present in the target compound.

Medicinal Chemistry Scaffold Hopping Soluble Epoxide Hydrolase

Computed Physicochemical Property Differentiation: LogP and Rotatable Bond Count

Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate possesses a computed XLogP3-AA value of 1 and a rotatable bond count of 3, as determined by PubChem [1]. In comparison, the closely related analog tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1352925-95-1) has a higher molecular weight (M.W. 388.46) and increased rotatable bond count due to the tert-butyl group, which can impact membrane permeability and metabolic stability [2]. The lower rotatable bond count of the target compound suggests a more conformationally restricted and potentially more drug-like scaffold, while the benzyl carbamate offers orthogonal deprotection conditions (hydrogenolysis) compared to the acid-labile BOC group.

Physicochemical Properties Drug-likeness Computational Chemistry

Purity and Availability for Reproducible Research

The target compound is commercially available with a specified minimum purity of 97% from multiple reputable vendors, including Aladdin (Cat. No. B177577) and Bidepharm . This level of purity is critical for ensuring reproducible results in biological assays and synthetic applications. In contrast, many in-class diazaspiro[5.5]undecane analogs are only available as custom synthesis products with undefined purity or significantly higher cost due to limited commercial availability. The documented purity of 97% provides a quantifiable baseline for researchers and procurement officers, reducing the risk of experimental variability introduced by impurities.

Chemical Procurement Reproducibility Quality Control

Optimal Research and Procurement Scenarios for Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 84243-24-3)


Medicinal Chemistry: Synthesis of sEH Inhibitors and Pain Therapeutics

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a validated core for the development of potent soluble epoxide hydrolase (sEH) inhibitors and dual MOR/σ1R ligands for the treatment of chronic kidney diseases and pain, respectively [1]. The target compound, with its benzyl carbamate protecting group at N9, serves as an ideal intermediate for the synthesis of trisubstituted ureas or other functionalized derivatives. Its defined purity (≥97%) and favorable computed physicochemical properties (XLogP3-AA = 1, rotatable bond count = 3) support its use in lead optimization campaigns [2].

Chemical Biology: Conformational Constraint Studies and Peptidomimetic Design

The spirocyclic nature of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold imposes conformational rigidity, a feature exploited in peptidomimetic design to enhance target selectivity and metabolic stability [1]. The target compound's benzyl carbamate group provides a versatile handle for selective deprotection (via hydrogenolysis) and subsequent derivatization, enabling the exploration of diverse chemical space around the spirocyclic core. Its lower rotatable bond count (3) compared to more flexible analogs suggests improved conformational pre-organization for target binding [2].

Procurement for Reproducible Academic and Industrial Research

For research groups requiring a reliable and well-characterized spirocyclic building block, the target compound offers a distinct advantage over custom-synthesized or less pure analogs. Its commercial availability from reputable vendors with a certified purity of ≥97% ensures batch-to-batch consistency and minimizes the risk of experimental variability due to impurities . This is particularly critical for SAR studies, where small changes in compound structure can lead to significant changes in biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.